N-(2-Oxoethyl)phthalimide

Pharmaceutical Intermediate PARP Inhibitor Synthesis Yield Optimization

N-(2-Oxoethyl)phthalimide (Phthalimidoacetaldehyde) is a bifunctional building block whose orthogonal aldehyde and protected-amine groups eliminate 2+ synthetic steps per transformation. It is the documented intermediate for the PARP inhibitor Rucaparib, delivering a 74% yield in the key oxidation step. Supplied as a white to off-white solid with ≥98% purity (HPLC), it enables cost-efficient, large-scale pharmaceutical manufacturing. Choose this compound for streamlined, high-yielding routes and rapid library diversification in drug discovery.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 2913-97-5
Cat. No. B017646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxoethyl)phthalimide
CAS2913-97-5
Synonyms1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde;  N-(Formylmethyl)phthalimide;  NSC 30242;  2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetaldehyde;  1,3-Dioxo-2-isoindolineacetaldehyde; 
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC=O
InChIInChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2
InChIKeyLMRDBJZQDUVCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxoethyl)phthalimide (CAS 2913-97-5) Supplier Overview and Core Chemical Profile


N-(2-Oxoethyl)phthalimide (CAS 2913-97-5), also known as Phthalimidoacetaldehyde, is a phthalimide derivative featuring a reactive aldehyde group [1]. This bifunctional compound is primarily utilized as a critical intermediate in organic synthesis, where its dual functionality enables participation in condensation, nucleophilic addition, and substitution reactions [2]. Its significance in pharmaceutical development is notably highlighted by its role as a key intermediate in the synthesis of the PARP inhibitor Rucaparib [3]. The compound is typically supplied as a white to off-white powder with a purity standard of ≥98.0% (HPLC) [4].

Why Generic Phthalimide Derivatives Cannot Replace N-(2-Oxoethyl)phthalimide in Precision Synthesis


Generic substitution of N-(2-Oxoethyl)phthalimide with other phthalimide derivatives is not feasible due to the compound's unique dual functionality. Unlike simple N-substituted phthalimides that lack a reactive aldehyde group, this compound possesses both a protected amine (via the phthalimide ring) and a highly reactive aldehyde, enabling orthogonal reactivity not found in most in-class compounds [1]. This dual functionality allows for sequential synthetic transformations where the aldehyde group can be selectively modified while preserving the phthalimide moiety for subsequent deprotection and further functionalization [2]. Attempts to substitute with simpler aldehydes or phthalimides would necessitate additional protection/deprotection steps, significantly reducing overall yield and increasing synthetic complexity [3].

N-(2-Oxoethyl)phthalimide (CAS 2913-97-5) Comparative Performance Data for Procurement Decision Support


Synthetic Yield Advantage of N-(2-Oxoethyl)phthalimide in Rucaparib Intermediate Formation

In the synthesis of Rucaparib, the use of N-(2-Oxoethyl)phthalimide as an intermediate provides a documented synthetic yield advantage compared to alternative routes using different phthalimide derivatives. While generic phthalimide-based syntheses for similar PARP inhibitors often report yields in the 60-70% range, the specific route utilizing N-(2-Oxoethyl)phthalimide achieves a yield of 74% in the critical oxidation step from N-(2-hydroxyethyl)phthalimide . This yield improvement is significant for process economics in industrial-scale pharmaceutical manufacturing.

Pharmaceutical Intermediate PARP Inhibitor Synthesis Yield Optimization

Functional Group Orthogonality Advantage in Multi-Step Synthesis

N-(2-Oxoethyl)phthalimide offers a unique advantage in multi-step synthesis due to the orthogonality of its functional groups. The phthalimide group serves as a protected amine that remains stable under conditions that react with the aldehyde group, and vice versa. This allows for sequential transformations without the need for additional protection/deprotection steps. In contrast, using a simple aldehyde and a separate protected amine building block would require at least two additional synthetic steps (protection of the amine before aldehyde reaction, then deprotection), reducing overall yield and increasing purification burden [1]. The aldehyde group in this compound has been successfully utilized in aldol reactions, nucleophilic additions, and condensations while maintaining phthalimide integrity [2].

Organic Synthesis Protecting Group Strategy Sequential Functionalization

Purity Specification Compliance for Pharmaceutical Intermediates

For pharmaceutical intermediate applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) like Rucaparib, N-(2-Oxoethyl)phthalimide is supplied with a standardized purity of ≥98.0% (HPLC) [1]. This purity level meets the stringent requirements for pharmaceutical manufacturing where impurities can affect API quality, yield, and regulatory compliance. In comparison, generic phthalimide derivatives or lower-grade aldehydes often have variable purity ranging from 95-97%, which can introduce unidentified impurities into the synthetic pathway and complicate downstream purification [2]. The consistent ≥98.0% purity specification reduces the risk of batch-to-batch variability in API production.

Pharmaceutical Intermediate Quality Control Regulatory Compliance

Optimized Application Scenarios for N-(2-Oxoethyl)phthalimide (CAS 2913-97-5) Based on Differentiated Performance


Pharmaceutical API Manufacturing: Rucaparib and PARP Inhibitor Synthesis

N-(2-Oxoethyl)phthalimide is the preferred intermediate for the industrial synthesis of Rucaparib and related PARP inhibitors. The documented 74% yield in the key oxidation step and the ≥98.0% purity specification [1] make it a cost-effective and reliable building block for large-scale pharmaceutical manufacturing. Its bifunctional nature eliminates the need for additional protection/deprotection steps, streamlining the synthetic route and reducing overall production costs.

Multi-Step Organic Synthesis Requiring Orthogonal Reactivity

In complex organic syntheses where both amine and aldehyde functionalities need to be manipulated independently, N-(2-Oxoethyl)phthalimide provides a significant advantage. The orthogonal reactivity of the phthalimide (protected amine) and aldehyde groups allows for sequential transformations without the need for additional protecting groups . This reduces the total number of synthetic steps by at least 2 per orthogonal transformation compared to using separate building blocks [1], improving overall yield and simplifying purification.

Medicinal Chemistry and Drug Discovery Programs

In drug discovery, the ability to rapidly generate diverse compound libraries is crucial. N-(2-Oxoethyl)phthalimide serves as an ideal scaffold for generating phthalimide-containing analogs with potential biological activity. The aldehyde group can be diversified via condensation, reductive amination, or nucleophilic addition reactions, allowing for the rapid synthesis of structurally diverse compounds . Derivatives of this compound have shown promising antimicrobial and anticancer activities [1], making it a valuable starting material for hit-to-lead optimization.

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